Propiophenone, 3-(benzylamino)-2'-hydroxy-, hydrochloride

Description

Propiophenone derivatives typically feature a ketone backbone with substitutions on the aromatic ring and/or amino groups. The hydrochloride salt form enhances solubility in polar solvents, a critical factor in pharmaceutical applications .

Key inferred characteristics of the target compound:

- Substituents: A benzylamino group at position 3 and a hydroxyl group at position 2' on the propiophenone scaffold.

- Molecular weight: Estimated to be ~350–400 g/mol based on analogs like CAS 24210-99-9 (C23H24ClNO2, MW 381.9) .

Properties

CAS No. |

24206-68-6 |

|---|---|

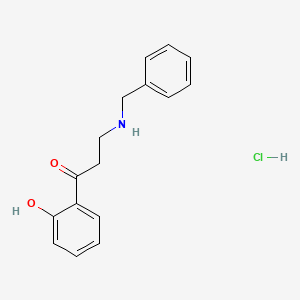

Molecular Formula |

C16H18ClNO2 |

Molecular Weight |

291.77 g/mol |

IUPAC Name |

3-(benzylamino)-1-(2-hydroxyphenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C16H17NO2.ClH/c18-15-9-5-4-8-14(15)16(19)10-11-17-12-13-6-2-1-3-7-13;/h1-9,17-18H,10-12H2;1H |

InChI Key |

ZDYMIDKNTKMLQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC(=O)C2=CC=CC=C2O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of acetophenone with benzylamine in the presence of a suitable catalyst. The reaction typically requires refluxing the mixture in an appropriate solvent, such as ethanol, for several hours. The product is then isolated and purified through recrystallization.

Another method involves the use of Friedel-Crafts acylation, where benzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction forms propiophenone, which can then be further modified to introduce the benzylamino and hydroxy groups.

Industrial Production Methods

On an industrial scale, the production of Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. The final product is typically obtained through crystallization and subsequent drying.

Chemical Reactions Analysis

Route 1: Reductive Amination

-

Starting Material : 2'-Hydroxypropiophenone (aromatic ketone with a hydroxyl group at position 2')

-

Steps :

-

React with benzylamine under reductive amination conditions (e.g., NaBH₃CN) to form the benzylamino group at position 3.

-

Protonation of the amine to form the hydrochloride salt.

-

This approach leverages the ketone group for nucleophilic attack by benzylamine, followed by reduction to stabilize the amine .

Route 2: Electrophilic Aromatic Substitution

-

Starting Material : Propiophenone with a directing group (e.g., nitro group at position 2')

-

Steps :

-

Reduce the nitro group to a hydroxyl group using catalytic hydrogenation or acid-catalyzed hydrolysis.

-

Introduce the benzylamino group via nucleophilic substitution or reductive amination.

-

This method aligns with classical aromatic substitution reactions, where directing groups facilitate functionalization .

Key Reaction Mechanisms

Functional Group Interactions

-

Benzylamino Group : Enhances hydrogen bonding capacity, critical for receptor interactions.

-

Hydroxyl Group : Contributes to solubility and potential metabolic stability.

-

Hydrochloride Salt : Improves aqueous solubility for pharmacological applications .

Comparison of Analogues

Analytical and Stability Considerations

Scientific Research Applications

Anticancer Activity

Propiophenone derivatives have been investigated for their potential anticancer properties. For instance, Mannich bases derived from propiophenone exhibit cytotoxic effects against various cancer cell lines, including hepatoma and breast cancer cells. Studies have shown that these compounds can be more potent than traditional chemotherapeutics like 5-fluorouracil, indicating their potential as novel anticancer agents .

Table 1: Cytotoxicity of Propiophenone Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Mannich Base A | HepG2 (Liver) | 1.5 | |

| Mannich Base B | MCF-7 (Breast) | 2.0 | |

| Propiophenone C | PC-3 (Prostate) | 3.0 |

Neuropharmacological Effects

Research has indicated that certain derivatives of propiophenone can act on the central nervous system. They have been shown to modulate neurotransmitter levels, which could be beneficial in treating conditions such as depression and anxiety. The mechanism often involves inhibition of reuptake of serotonin and norepinephrine, similar to established antidepressants .

Organic Synthesis Applications

Propiophenone serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules. Its structure allows for various functional group transformations, making it a valuable building block in synthetic chemistry.

Synthesis of Novel Compounds

The synthesis of new derivatives often involves the modification of the hydroxy and amino groups present in the propiophenone structure. For example, reactions utilizing thionyl chloride to convert hydroxyl groups into better leaving groups have been documented . This process facilitates the formation of more complex structures that can possess enhanced biological activity.

Table 2: Synthesis Pathways for Propiophenone Derivatives

| Reaction Type | Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydroxyl Group Conversion | Propiophenone Derivative A | Derivative B | 85 | |

| Aminomethylation | Propiophenone Derivative C | Mannich Base D | 78 |

Case Study: Anticancer Properties

A study evaluated the efficacy of various propiophenone derivatives against human cancer cell lines. The results indicated that compounds with specific substitutions on the benzylamine moiety exhibited significant cytotoxicity, suggesting structure-activity relationships that could guide future drug design .

Case Study: Neuropharmacological Activity

In another investigation, a series of propiophenone derivatives were tested for their effects on serotonin reuptake inhibition. The findings revealed that modifications to the benzylamine group enhanced the selectivity and potency of these compounds as potential antidepressants .

Mechanism of Action

The exact mechanism of action of Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzylamino group may play a role in binding to these targets, while the hydroxy group could be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Impact : The hydroxyl group in the target compound likely enhances polarity compared to methoxy (CAS 24210-99-9) or chloro (Bupropion) groups, affecting solubility and bioavailability .

- Molecular Weight: The target compound’s molecular weight is expected to align with benzylamino-containing analogs (~350–400 g/mol), higher than Bupropion’s 276.21 g/mol .

- LogP: Bupropion’s moderate polarity (4 polar carbons) contrasts with the higher lipophilicity of benzylmethylamino derivatives (LogP 3.03) .

Research Findings and Challenges

- Synthesis Complexity : Introducing a hydroxyl group may require protective strategies to prevent unwanted side reactions, as seen in analogs with sensitive substituents .

- Solubility vs. Bioavailability: While the hydrochloride salt improves solubility, bulky substituents (e.g., benzylamino) may reduce membrane permeability, necessitating formulation optimizations .

Biological Activity

Propiophenone, 3-(benzylamino)-2'-hydroxy-, hydrochloride is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound is characterized by the presence of a propiophenone backbone with a hydroxyl group and a benzylamino substituent. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

1. CNS Effects

Research indicates that derivatives of propiophenone compounds can exhibit significant effects on the central nervous system (CNS). For instance, certain analogs have shown both stimulatory and depressant effects, suggesting potential applications as psychotropic agents. The pharmacological profile indicates similarities to known CNS-active substances, which may lead to therapeutic uses in treating mood disorders or anxiety .

2. Antimicrobial Activity

Propiophenone derivatives have demonstrated antimicrobial properties against a range of pathogens. For example, compounds related to this structure have been tested for their efficacy against Candida albicans and Cryptococcus neoformans, showing promising minimum inhibitory concentrations (MICs) that categorize them as effective antifungal agents .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Candida albicans | 7.8 | Fungicidal |

| Cryptococcus neoformans | 15.6 | Fungicidal |

3. Antioxidant Properties

The presence of the hydroxyl group in the compound's structure contributes to its antioxidant capabilities. Studies have shown that compounds with similar configurations can scavenge free radicals, thereby providing protective effects against oxidative stress .

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes in the body:

- Receptor Interaction : Some studies suggest that these compounds may interact with serotonin receptors, influencing neurotransmission and mood regulation .

- Enzyme Inhibition : The compound has been noted for its potential to inhibit certain enzymes involved in inflammatory pathways, which could be beneficial in managing conditions like arthritis or other inflammatory diseases.

Case Study 1: Antifungal Efficacy

In a study examining the antifungal properties of various substituted propiophenones, compound analogs were tested against multiple fungal strains. The results indicated that certain derivatives exhibited high antifungal activity with MIC values below 20 µg/mL, categorizing them as potent agents against dermatophytes and yeasts .

Case Study 2: CNS Activity

A pharmacological evaluation was conducted on a series of benzylamino-propiophenone derivatives to assess their CNS effects in rodent models. The findings revealed a dose-dependent response where low doses produced stimulatory effects followed by sedation at higher doses, indicating their potential use in managing anxiety and depression .

Q & A

Q. What are the recommended synthetic routes for Propiophenone, 3-(benzylamino)-2'-hydroxy-, hydrochloride, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution to introduce the benzylamino group into the propiophenone backbone. For example:

- Step 1: React 2'-hydroxypropiophenone with benzylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions to form the secondary amine intermediate.

- Step 2: Purify the intermediate via recrystallization or column chromatography.

- Step 3: Treat the free base with hydrochloric acid to form the hydrochloride salt.

Critical Parameters: - pH control during amination to avoid side reactions (e.g., over-alkylation).

- Solvent choice (e.g., methanol or ethanol) to optimize solubility and reaction kinetics.

- Temperature (ambient to reflux) to balance reaction rate and byproduct formation.

Reference compounds like 4-Dimethylamino-N-benzylcathinone hydrochloride (synthesized via analogous routes) highlight the importance of stoichiometric ratios and reaction time .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies substituent positions (e.g., benzylamino protons at δ 3.5–4.5 ppm, aromatic protons for 2'-hydroxy group).

- 13C NMR confirms carbonyl (C=O) and aromatic carbons.

- High-Performance Liquid Chromatography (HPLC):

- Mass Spectrometry (MS):

- ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+ for free base and [M+Cl]– for hydrochloride).

- Elemental Analysis:

Q. What are the optimal storage conditions to ensure the compound's stability over time?

Methodological Answer:

- Temperature: Store at -20°C in airtight containers to prevent degradation. Stability studies on similar hydrochlorides (e.g., cathinone derivatives) indicate ≥5-year stability under these conditions .

- Humidity: Use desiccants (e.g., silica gel) to avoid hygroscopic degradation.

- Light Sensitivity: Protect from UV exposure by using amber glass vials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound in different solvent systems?

Methodological Answer:

- Systematic Solubility Screening:

- Data Reconciliation:

Q. What strategies are employed to minimize byproduct formation during the benzylamination step in the synthesis?

Methodological Answer:

- Byproduct Identification:

- Use LC-MS to detect impurities like unreacted benzylamine or over-alkylated products.

- Process Optimization:

Q. How does the hydrochloride salt form influence the compound's pharmacokinetic properties in vitro?

Methodological Answer:

- Ionization and Solubility:

- The hydrochloride salt increases water solubility, enhancing bioavailability for cell-based assays.

- Receptor Binding Assays:

- Stability in Physiological Buffers:

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound's thermal stability?

Methodological Answer:

- Thermogravimetric Analysis (TGA):

- Accelerated Stability Testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.